2-methoxy-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzenesulfonamide 2-methoxy-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 2034324-37-1
VCID: VC4357904
InChI: InChI=1S/C16H16N2O5S/c1-22-13-4-2-3-5-14(13)24(20,21)17-8-10-18-9-6-12-7-11-23-15(12)16(18)19/h2-7,9,11,17H,8,10H2,1H3
SMILES: COC1=CC=CC=C1S(=O)(=O)NCCN2C=CC3=C(C2=O)OC=C3
Molecular Formula: C16H16N2O5S
Molecular Weight: 348.37

2-methoxy-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzenesulfonamide

CAS No.: 2034324-37-1

Cat. No.: VC4357904

Molecular Formula: C16H16N2O5S

Molecular Weight: 348.37

* For research use only. Not for human or veterinary use.

2-methoxy-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzenesulfonamide - 2034324-37-1

Specification

CAS No. 2034324-37-1
Molecular Formula C16H16N2O5S
Molecular Weight 348.37
IUPAC Name 2-methoxy-N-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]benzenesulfonamide
Standard InChI InChI=1S/C16H16N2O5S/c1-22-13-4-2-3-5-14(13)24(20,21)17-8-10-18-9-6-12-7-11-23-15(12)16(18)19/h2-7,9,11,17H,8,10H2,1H3
Standard InChI Key GADPZBTXGNZUJZ-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1S(=O)(=O)NCCN2C=CC3=C(C2=O)OC=C3

Introduction

Potential Biological Activities

Compounds with similar structures, such as those containing sulfonamide and furo[2,3-c]pyridine moieties, have been studied for their biological activities. These include potential antibacterial effects due to the sulfonamide group and other pharmacological properties associated with the furo[2,3-c]pyridine ring system.

Biological ActivityDescription
Antibacterial PropertiesSulfonamides are known for their antibacterial effects by inhibiting folic acid synthesis in bacteria.
Other Pharmacological EffectsThe furo[2,3-c]pyridine ring may contribute to various biological activities, including anti-inflammatory or antiviral effects, depending on the specific compound.

Synthesis and Chemical Reactions

The synthesis of such compounds typically involves multiple steps, including the formation of the furo[2,3-c]pyridine ring and the attachment of the sulfonamide group. The methoxy group can be introduced through standard alkylation reactions.

Synthetic StepDescription
Formation of Furo[2,3-c]pyridineInvolves cyclization reactions to form the heterocyclic ring system.
Introduction of SulfonamideTypically involves reaction with a sulfonyl chloride.
Methoxy Group IntroductionAlkylation reactions can be used to add the methoxy group to the benzene ring.

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